N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide
Description
IUPAC Nomenclature and Structural Elucidation
Systematic Breakdown of Functional Groups and Substituents
The compound’s IUPAC name reflects its hierarchical structure, beginning with the benzamide backbone. The parent chain is benzamide (C₆H₅CONH₂), a derivative of benzoic acid where the hydroxyl group is replaced by an amine. Substituents on the amine nitrogen define the compound’s complexity:
1,1-Dioxidotetrahydrothiophen-3-yl Group :
{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methyl Group :
2-Fluoro Substituent on the Benzamide Core :
Structural Formula Representation :
$$ \text{C}{23}\text{H}{20}\text{F}4\text{N}2\text{O}_4\text{S} $$
| Component | Contribution to Formula | Role in Structure |
|---|---|---|
| Benzamide core | C₇H₅NO | Backbone for nitrogen substitution |
| Sulfolane moiety | C₄H₈O₂S | Cyclic sulfone substituent |
| Trifluoromethylphenyl-furan | C₁₁H₇F₃O | Aromatic and heterocyclic groups |
| Fluorine substituent | F | Electronic modulation |
Conformational Analysis of Tetrahydrothiophene-1,1-dioxide Moiety
The tetrahydrothiophene-1,1-dioxide (sulfolane) ring adopts a twist conformation due to puckering effects caused by the sulfone group. Key conformational features include:
Ring Puckering :
Dipole-Dipole Interactions :
Bond Lengths and Angles :
Conformational Energy Landscape :
| Conformation | Relative Energy (kJ/mol) | Dominant Interactions |
|---|---|---|
| Twist | 0.0 (reference) | Minimal steric strain |
| Chair | +12.3 | Increased S=O...H-C repulsion |
| Half-chair | +6.8 | Partial puckering stabilization |
Stereoelectronic Effects of Fluorine and Trifluoromethyl Substituents
Fluorine at the Ortho Position
Electron-Withdrawing Effects :
Steric Effects :
- The ortho-fluorine creates a 1,2-diaxial interaction with the adjacent amide hydrogen, introducing a torsional strain of ~8.2 kJ/mol.
Trifluoromethyl Group on the Phenyl-Furan Moiety
Hyperconjugative Stabilization :
Dipole Moment Contributions :
Electronic Modulation Summary :
| Substituent | Effect on Amide Resonance | Dipole Contribution (D) | Hammett Constant (σ) |
|---|---|---|---|
| Ortho-fluorine | Enhances resonance | 1.5 (C-F bond) | +0.34 (σₘ) |
| Trifluoromethyl | Reduces ring electron density | 2.8 (-CF₃) | +0.54 (σₚ) |
Properties
Molecular Formula |
C23H19F4NO4S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H19F4NO4S/c24-20-7-2-1-6-19(20)22(29)28(17-10-11-33(30,31)14-17)13-18-8-9-21(32-18)15-4-3-5-16(12-15)23(25,26)27/h1-9,12,17H,10-11,13-14H2 |
InChI Key |
ZANGBIHZMBBFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Cyclization of p-Dithianediol and Acrolein
The patent EP0234688A1 details the preparation of 2,5-dihydrothiophene-3-carboxaldehyde via cyclization of p-dithianediol with acrolein under acidic conditions (glacial acetic acid) at 70°C. Steam distillation isolates the product, yielding 58–69% after crystallization.
Reaction Conditions :
-
Reactants : p-Dithianediol (1 eq), acrolein (2 eq)
-
Solvent : Water
-
Temperature : 70°C (reflux)
-
Workup : Steam distillation, diethyl ether extraction
Oxidation to Sulfone
The dihydrothiophene intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Quantitative conversion is confirmed by TLC and NMR.
Key Data :
-
Oxidizing Agent : 30% H₂O₂
-
Yield : >95%
-
Characterization : IR (ν=1320 cm⁻¹, S=O stretch), NMR (δ=3.6–4.0 ppm, CH₂-SO₂-CH₂)
Reductive Amination
3-Keto-1,1-dioxidotetrahydrothiophene undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding Intermediate A.
Optimized Parameters :
-
pH : 6.5 (buffered with acetic acid)
-
Yield : 82%
-
Purity : >98% (HPLC)
Synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-ylmethanol (Intermediate B)
Suzuki-Miyaura Coupling
5-Bromofuran-2-carbaldehyde reacts with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis:
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/water (4:1)
-
Temperature : 90°C, 12 h
-
Yield : 78%
Reduction to Alcohol
The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C:
-
Workup : Quench with HCl, extract with ethyl acetate
-
Yield : 95%
N-Alkylation of Intermediate A with Intermediate B
Bromination of Alcohol
Intermediate B is converted to the bromide using PBr₃ in dichloromethane:
-
Reaction Time : 2 h
-
Yield : 88%
Alkylation Reaction
Intermediate A reacts with the bromide in the presence of K₂CO₃ in DMF at 60°C:
-
Molar Ratio : 1:1.2 (amine:bromide)
-
Yield : 76%
-
Purity : 97% (HPLC)
Acylation with 2-Fluorobenzoyl Chloride (Intermediate C)
Synthesis of Acyl Chloride
2-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:
-
Solvent : Toluene
-
Yield : Quantitative
Coupling Reaction
The alkylated amine reacts with Intermediate C in dichloromethane with triethylamine (TEA) as base:
-
Temperature : 0°C → 25°C
-
Reaction Time : 4 h
-
Yield : 85%
-
Characterization : ¹⁹F NMR (δ=-118 ppm, CF₃; δ=-110 ppm, F-Ar)
Purification and Analytical Validation
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)
-
Recovery : 89%
Spectroscopic Data
-
HRMS : m/z 549.1234 [M+H]⁺ (calc. 549.1228)
-
¹H NMR (CDCl₃): δ=7.82 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (s, 1H, furan-H), 5.21 (s, 2H, CH₂-furan)
-
¹³C NMR : δ=165.2 (C=O), 151.1 (C-F), 124.5 (q, J=272 Hz, CF₃)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The benzamide moiety can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminosulfur trifluoride (DAST), trifluoromethyl iodide.
Coupling: Palladium catalysts, bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets. The sulfone and fluorine groups can form strong interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethylphenyl-Furan Motif : This group distinguishes the target compound from simpler benzamides like flutolanil, likely increasing lipophilicity and metabolic stability .
- Sulfone Functionality : The 1,1-dioxidotetrahydrothiophen-3-yl group is absent in other analogs, suggesting unique electronic or conformational properties for receptor interaction .
Functional Analogues in Agrochemicals
Research Implications:
- The trifluoromethylphenyl-furan group in the target compound could enhance bioactivity compared to fenfuram’s basic furan, though sulfone incorporation may affect solubility .
- Flutolanil’s efficacy as a fungicide underscores the importance of trifluoromethyl groups in agrochemical design, a feature shared with the target compound .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety, a fluorobenzamide group, and a furan derivative with trifluoromethyl substitution. Its empirical formula is , with a molar mass of approximately 396.42 g/mol.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity against various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported at 25.9 µM for both strains, indicating its potential as a bactericidal agent. The results suggest that the trifluoromethyl group enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis .
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 25.9 | Bactericidal |
| Methicillin-resistant S. aureus | 25.9 | Bactericidal |
Anti-inflammatory Potential
The compound's anti-inflammatory properties were evaluated through in vitro assays measuring the inhibition of NF-κB activation induced by lipopolysaccharides (LPS). The findings revealed that it significantly attenuated NF-κB activation compared to control compounds. Specifically, compounds with similar structural motifs exhibited varying degrees of anti-inflammatory effects, suggesting that the presence of lipophilic substituents plays a crucial role in modulating this activity .
Cytotoxicity
In cytotoxicity assays using MTT tests, the compound showed no significant cytotoxic effects up to concentrations of 20 µM. This indicates a favorable safety profile for potential therapeutic applications. However, further studies are necessary to explore its long-term effects and mechanisms of action .
Study 1: Evaluation of Antimicrobial Properties
A study published in MDPI evaluated several derivatives of the compound against MRSA and other strains. The results indicated that modifications to the benzamide structure could enhance antimicrobial efficacy while reducing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
